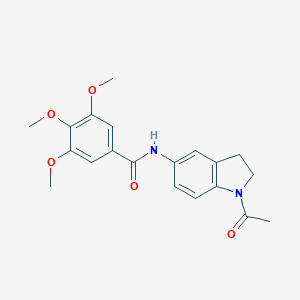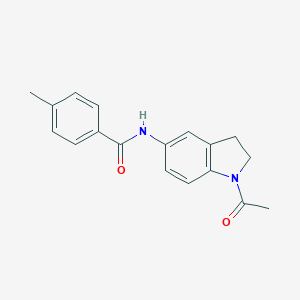![molecular formula C13H9Cl2F6NO B300229 N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B300229.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide, also known as DCTA, is a chemical compound that is widely used in scientific research. It is a cyclopropane-based compound that has been synthesized for various applications, including as a probe for studying the function of ion channels and receptors in the nervous system.
作用机制
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of the endogenous ligand glutamate. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the cell. N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to inhibit the activity of other ion channels by blocking the movement of ions across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. These include a reduction in the release of neurotransmitters such as glutamate and dopamine, a decrease in the activity of the enzyme nitric oxide synthase, and an increase in the activity of the enzyme protein kinase C. N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of the NMDA receptor, allowing for the study of the specific role of this receptor in various physiological processes. It is also relatively stable and easy to use, making it a convenient tool for researchers. However, there are also limitations to the use of N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide. It is a synthetic compound and may not accurately reflect the effects of endogenous ligands on ion channels and receptors. Additionally, the effects of N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide may vary depending on the concentration used and the specific experimental conditions.
未来方向
There are a number of future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide. One area of interest is the development of new synthetic compounds that can selectively target specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ion channels and receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new techniques for studying ion channels and receptors, such as optogenetics and super-resolution microscopy, may provide new insights into the function of these important proteins.
合成方法
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-bis(trifluoromethyl)aniline with 2,2-dichloro-1-methylcyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using column chromatography. The purity of the final product is typically confirmed using NMR spectroscopy and elemental analysis.
科学研究应用
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been widely used in scientific research as a probe for studying the function of ion channels and receptors in the nervous system. It has been shown to be a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been used to study the function of other ion channels, including the voltage-gated potassium channel Kv1.3 and the transient receptor potential vanilloid 1 (TRPV1) channel.
属性
产品名称 |
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide |
|---|---|
分子式 |
C13H9Cl2F6NO |
分子量 |
380.11 g/mol |
IUPAC 名称 |
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H9Cl2F6NO/c1-10(5-11(10,14)15)9(23)22-8-3-6(12(16,17)18)2-7(4-8)13(19,20)21/h2-4H,5H2,1H3,(H,22,23) |
InChI 键 |
FJNFZOHIRVTQHO-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)





![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)